N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide
Description
N-[2-(4-Fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-fluorophenyl group at position 2 and a 2-(trifluoromethyl)benzamide moiety at position 3. This structure combines a rigid bicyclic system with electron-withdrawing groups (fluorine and trifluoromethyl), which may enhance metabolic stability and binding affinity in pharmacological contexts.
- Friedel-Crafts reactions for aryl sulfonyl intermediates .
- Nucleophilic addition of isothiocyanates to hydrazides to form hydrazinecarbothioamides .
- Cyclization under basic conditions to yield 1,2,4-triazoles or thieno-pyrazoles .
Structural confirmation of similar compounds relies on IR spectroscopy (e.g., absence of νC=O at 1663–1682 cm⁻¹ in cyclized products) and NMR/MS data .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F4N3OS/c20-11-5-7-12(8-6-11)26-17(14-9-28-10-16(14)25-26)24-18(27)13-3-1-2-4-15(13)19(21,22)23/h1-8H,9-10H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDOFPCFABWDMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F4N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the fluorophenyl and trifluoromethylbenzamide groups. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, potentially leading to new compounds with distinct properties.
Scientific Research Applications
N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: It is investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to the desired biological effects.
Comparison with Similar Compounds
Thieno[3,4-c]pyrazole Derivatives with Varied Benzamide Substituents
The benzamide substituent at position 3 significantly influences physicochemical properties. Key analogs include:
*Calculated molecular weight based on formula C₂₀H₁₅F₄N₃OS.
Key Observations :
- Electron-withdrawing groups (e.g., trifluoromethyl) enhance stability and may improve receptor binding compared to electron-donating groups (e.g., methoxy) .
- Positional isomerism : The 3-(trifluoromethyl) analog may exhibit distinct electronic interactions compared to the target’s 2-position substituent.
Thieno[2,3-d]pyrimidine and Triazole Derivatives
Compounds with alternative heterocyclic cores but similar substituents provide insight into scaffold-dependent properties:
Key Observations :
- 1,2,4-Triazoles exhibit tautomerism (thione-thiol equilibrium), unlike the rigid thieno-pyrazole core, which may affect solubility and reactivity.
Industrial and Pharmacological Analogs
- Flutolanil (N-(3-isopropoxyphenyl)-2-(trifluoromethyl)benzamide): A fungicide with a benzamide scaffold but lacking the thieno-pyrazole core. Highlights the importance of the heterocyclic system in target specificity .
- Cyprofuram: A cyclopropane carboxamide derivative, emphasizing that non-benzamide substituents can alter bioactivity profiles .
Biological Activity
N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide is a synthetic compound belonging to the class of thienopyrazoles. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. The following sections will detail its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHFNOS
- Molecular Weight : 450.5 g/mol
- CAS Number : 1105219-28-0
Antitumor Activity
Research indicates that thienopyrazole derivatives exhibit significant antitumor properties. In particular, compounds similar to this compound have been evaluated for their inhibitory effects on various cancer cell lines.
The mechanism by which this compound exerts its antitumor effects may involve:
- Inhibition of Kinases : Thienopyrazole derivatives have shown to inhibit key kinases such as BRAF(V600E) and Aurora-A kinase, which are pivotal in cancer cell proliferation and survival .
- Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins.
Anti-inflammatory Activity
This compound also demonstrates anti-inflammatory properties. Its ability to inhibit the production of inflammatory cytokines makes it a candidate for treating inflammatory diseases.
- Cytokine Inhibition : The compound has been shown to reduce levels of TNF-alpha and IL-6 in vitro, suggesting a potential role in modulating immune responses .
- NF-kB Pathway Modulation : It may inhibit the NF-kB signaling pathway, which is crucial for the expression of many inflammatory genes.
Antimicrobial Activity
Some derivatives within the thienopyrazole class have displayed antimicrobial properties against various pathogens. The specific activity of this compound against bacterial strains is an area of ongoing investigation.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of thienopyrazole derivatives. Key findings include:
- Fluorine Substituents : The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to biological targets.
- Thieno[3,4-c]pyrazole Core : This structural motif is essential for maintaining the biological activity observed in various assays.
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
A study evaluating a series of thienopyrazole derivatives demonstrated that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., HepG2 liver cancer cells). The study highlighted the importance of the trifluoromethyl group in enhancing potency .
Case Study 2: Anti-inflammatory Effects
In vitro assays showed that a derivative similar to this compound significantly reduced LPS-induced nitric oxide production in macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .
Q & A
Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step heterocyclic chemistry, starting with the formation of the thieno[3,4-c]pyrazole core followed by amide coupling. Key steps include:
- Cyclocondensation : Reacting thiophene derivatives with hydrazine derivatives under reflux (110–120°C) in ethanol to form the pyrazole ring .
- Amide Bond Formation : Coupling the pyrazole intermediate with 2-(trifluoromethyl)benzoyl chloride using a base like triethylamine in dichloromethane at 0–5°C to minimize side reactions .
- Purification : Recrystallization from ethanol/water (3:1 v/v) or column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
Optimization Tips : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane). Adjust solvent polarity (e.g., DMF for sluggish reactions) and use inert atmospheres to prevent oxidation of the fluorophenyl group .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- NMR Spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.6 ppm, trifluoromethyl carbons at δ 120–125 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 435.0822 for C20H14F4N3OS) .
- X-ray Crystallography : Resolve stereochemical ambiguities in the thienopyrazole core (bond angles ~120° for aromaticity) .
- HPLC : Use a C18 column (acetonitrile/water, 0.1% TFA) to confirm purity (>95%) and detect trace impurities .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates (IC50 determination via kinetic assays) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 μM; compare to controls like doxorubicin .
- Solubility Testing : Use shake-flask method in PBS (pH 7.4) to assess bioavailability; logP ~3.5 indicates moderate lipophilicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Core Modifications : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to modulate target binding .
- Trifluoromethyl Positioning : Compare meta vs. para substitution on the benzamide moiety for enhanced metabolic stability .
- Heterocycle Expansion : Substitute the thienopyrazole with pyrazolo[3,4-d]pyrimidine to explore broader kinase inhibition .
Example SAR Table :
| Modification | Bioactivity Change (IC50) | Key Observation |
|---|---|---|
| 4-Fluorophenyl → 4-NO2 | 2.1 μM → 0.8 μM | Increased EGFR affinity |
| Trifluoromethyl (para → meta) | 1.5 μM → 5.2 μM | Reduced cellular uptake |
Q. How can contradictions in biological data (e.g., variable IC50 values) be resolved?
- Assay Standardization : Use identical cell lines (ATCC-verified) and normalize to reference compounds (e.g., staurosporine for kinases) .
- Metabolic Stability : Pre-treat compounds with liver microsomes (human/rat) to account for CYP450-mediated degradation .
- Crystallographic Validation : Resolve target-bound structures to confirm binding modes and rule out assay artifacts .
Q. What computational methods are effective for predicting binding mechanisms?
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 1M17 for EGFR) to model interactions (e.g., hydrogen bonds with pyrazole-NH) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the trifluoromethyl group in hydrophobic pockets .
- QSAR Modeling : Train models with descriptors like polar surface area (<90 Ų) and H-bond acceptors (≤5) to predict blood-brain barrier penetration .
Q. How can synthetic byproducts or degradation products be characterized?
- LC-MS/MS : Identify impurities using fragmentation patterns (e.g., m/z 317.04 for de-fluorinated byproducts) .
- Stability Studies : Accelerated degradation under UV light (ICH Q1B guidelines) to detect photo-labile groups (e.g., thienopyrazole ring oxidation) .
Q. What strategies improve solubility without compromising activity?
- Prodrug Design : Introduce phosphate esters at the benzamide carbonyl (hydrolyzed in vivo) .
- Co-crystallization : Use cyclodextrins or PEG-based co-solvents to enhance aqueous solubility (>1 mg/mL) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
